2-Amino-4-(1,3-dioxoisoindolin-2-yl)butanoic acid
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Overview
Description
2-Amino-4-(1,3-dioxoisoindolin-2-yl)butanoic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group and a phthalimide moiety attached to a butanoic acid backbone. It is often studied for its potential pharmacological properties and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1,3-dioxoisoindolin-2-yl)butanoic acid typically involves the reaction of γ-aminobutyric acid (GABA) with phthalimide under anhydrous conditions. The reaction is carried out at high temperatures, and the product is confirmed using various spectral techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of coupling reagents like DCC (dicyclohexylcarbodiimide) to facilitate the reaction between GABA and phthalimide. The reaction mixture is typically stirred and heated to ensure complete conversion to the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(1,3-dioxoisoindolin-2-yl)butanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be coupled with various substituted amines using coupling reagents like DCC.
Common Reagents and Conditions
DCC (Dicyclohexylcarbodiimide): Used as a coupling reagent to facilitate the reaction between GABA and phthalimide.
Anhydrous Conditions: Essential to prevent hydrolysis and ensure the purity of the product.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which are often studied for their pharmacological properties .
Scientific Research Applications
2-Amino-4-(1,3-dioxoisoindolin-2-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its anticonvulsant properties and potential use in treating epilepsy.
Industry: Utilized in the synthesis of various pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 2-Amino-4-(1,3-dioxoisoindolin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to interact with receptor sites in the central nervous system, potentially modulating neurotransmitter activity and exhibiting anticonvulsant effects . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may influence GABAergic signaling .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxoisoindolin-2-yl)butanoic acid: A related compound with similar structural features.
4-(5-Amino-1,3-dioxoisoindolin-2-yl)butanoic acid: Another derivative with potential pharmacological applications.
Uniqueness
2-Amino-4-(1,3-dioxoisoindolin-2-yl)butanoic acid is unique due to its specific combination of an amino group and a phthalimide moiety, which imparts distinct chemical and pharmacological properties. Its potential anticonvulsant activity and role in organic synthesis make it a valuable compound for further research .
Properties
IUPAC Name |
2-amino-4-(1,3-dioxoisoindol-2-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c13-9(12(17)18)5-6-14-10(15)7-3-1-2-4-8(7)11(14)16/h1-4,9H,5-6,13H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJZAFSIRPJBOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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